2-(1-Aminoethyl)-5-methylthiazole-4-carboxylic acid dihydrochloride
Description
Properties
IUPAC Name |
2-(1-aminoethyl)-5-methyl-1,3-thiazole-4-carboxylic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S.2ClH/c1-3(8)6-9-5(7(10)11)4(2)12-6;;/h3H,8H2,1-2H3,(H,10,11);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGTOHPYNEMEWBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C(C)N)C(=O)O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used in organic synthesis and as a building block for more complex molecules.
Biology: It can be used in biochemical studies to understand enzyme mechanisms and interactions.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(1-Aminoethyl)-5-methylthiazole-4-carboxylic acid dihydrochloride exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Structural and Functional Analogs
The table below compares key features of 2-(1-aminoethyl)-5-methylthiazole-4-carboxylic acid dihydrochloride with related thiazole derivatives:
*Estimated based on structural analogs.
†Assumed based on purity of similar compounds in –5.
Key Differences and Implications
Ester derivatives (e.g., ethyl 2-(2-aminoethyl)-thiazole-4-carboxylate) are less polar than carboxylic acids, making them suitable for organic-phase reactions. Hydrolysis converts them into active carboxylic acids .
Salt Form and Solubility :
- Dihydrochloride salts (e.g., target compound and –5 analogs) exhibit superior aqueous solubility compared to free bases or esters, critical for drug formulation and in vitro assays .
Applications :
Pharmacological Potential
Thiazole derivatives are explored as enzyme inhibitors and DNA binders. For example, Y27632 (a dihydrochloride-containing compound in ) inhibits Rho-associated kinases, underscoring the pharmacological relevance of similar salts . The target compound’s aminoethyl group may interact with biomolecular targets through hydrogen bonding and hydrophobic effects .
Biological Activity
2-(1-Aminoethyl)-5-methylthiazole-4-carboxylic acid dihydrochloride, a thiazole derivative, has garnered attention due to its diverse biological activities. This compound is characterized by its unique heterocyclic structure, which incorporates both sulfur and nitrogen atoms, enhancing its potential interactions within biological systems. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antifungal properties, supported by recent research findings.
- Molecular Formula : CHClNOS
- Molecular Weight : 259.15 g/mol
- Structure : The compound features a thiazole ring that contributes to its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the enzyme UDP-N-acetylmuramate/L-alanine ligase, essential for bacterial cell wall biosynthesis. This inhibition disrupts peptidoglycan synthesis, leading to bacterial growth inhibition, particularly against pathogens like Mycobacterium tuberculosis .
Table 1: Antimicrobial Activity Against Various Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Escherichia coli | 32 µg/mL | Inhibition of cell wall synthesis |
| Staphylococcus aureus | 16 µg/mL | Disruption of peptidoglycan biosynthesis |
| Mycobacterium tuberculosis | <1 µg/mL | Rapid bactericidal effect |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may interact with various receptors involved in cancer pathways, showing potential in inhibiting the proliferation of cancer cells. For example, derivatives of thiazole compounds have demonstrated antiproliferative effects on human leukemia cells and other cancer types .
Case Study: Anticancer Evaluation
In a study assessing the efficacy of thiazole derivatives on cancer cell lines:
- Compound Tested : N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide.
- Results : Exhibited high antiproliferative potency on K563 leukemia cells with an IC(50) comparable to dasatinib .
Antifungal Activity
The antifungal potential of this compound has also been documented. It shows promise in inhibiting fungal growth, making it a candidate for further investigation in antifungal drug development .
Table 2: Antifungal Activity
| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Observations |
|---|---|---|
| Candida albicans | 64 µg/mL | Significant growth inhibition observed |
| Aspergillus niger | 32 µg/mL | Effective in reducing spore germination |
The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets within biological systems. These interactions may modulate enzyme activity or receptor functions, leading to various pharmacological effects. The compound's structural features allow it to engage with critical enzymes involved in metabolic pathways related to bacterial and fungal growth .
Q & A
Q. What are the recommended synthetic routes for 2-(1-aminoethyl)-5-methylthiazole-4-carboxylic acid dihydrochloride, and how can purity (>95%) be ensured?
The compound is typically synthesized via multi-step reactions involving thiazole ring formation, followed by aminoethyl side-chain introduction and dihydrochloride salt formation. Key steps include:
- Thiazole Core Synthesis : Cyclization of thiourea derivatives with α-haloketones under acidic conditions .
- Aminoethyl Functionalization : Reductive amination or alkylation using protected amines to avoid side reactions.
- Purification : Reverse-phase HPLC or recrystallization in ethanol/water mixtures to achieve >95% purity, verified by LC-MS and elemental analysis .
Q. How should researchers handle the hygroscopic nature of this dihydrochloride salt during storage and experimentation?
- Storage : Store in airtight containers under inert gas (e.g., argon) at -20°C to minimize hydrolysis.
- Experimental Use : Pre-dry the compound in a vacuum desiccator with P₂O₅ for 24 hours before weighing. Solubilize in anhydrous DMSO or methanol for assays requiring aqueous compatibility .
Q. What analytical techniques are most reliable for structural characterization of this compound?
- NMR : Use D₂O or DMSO-d₆ to resolve proton splitting patterns, focusing on the thiazole C-H (δ 7.8–8.2 ppm) and aminoethyl NH₃⁺ (δ 2.5–3.5 ppm) .
- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 223.1) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data for this compound across different assay systems?
- Assay Optimization : Control for pH (due to dihydrochloride’s acidity) and ion strength, which may alter protein binding.
- Orthogonal Validation : Compare results from kinase inhibition assays (e.g., Rho-kinase) with cellular assays (e.g., stress fiber formation in NIH 3T3 cells) to confirm target specificity .
- Data Normalization : Use internal standards like fasudil (HA1077) for benchmarking activity .
Q. What computational strategies are effective for modeling the compound’s interaction with Rho-kinase or related targets?
- Docking Studies : Use AutoDock Vina with Rho-kinase’s crystal structure (PDB: 1S1C) to predict binding poses, focusing on the thiazole-carboxylic acid moiety’s interaction with the ATP-binding pocket.
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of salt bridges between the dihydrochloride group and kinase residues (e.g., Asp218, Lys121) .
Q. How can researchers address low solubility in non-polar solvents during formulation for in vivo studies?
- Prodrug Design : Synthesize ester prodrugs (e.g., methyl or tert-butyl esters) to enhance lipophilicity, followed by in situ hydrolysis .
- Nanoparticle Encapsulation : Use PLGA nanoparticles (75:25 lactide:glycolide ratio) for sustained release, confirmed by dynamic light scattering (DLS) and in vitro release assays .
Data Contradiction and Reproducibility
Q. What factors contribute to variability in reported IC₅₀ values for this compound’s kinase inhibition?
Q. How can batch-to-batch variability in synthetic intermediates impact reproducibility?
- Intermediate QC : Enforce strict monitoring of protected intermediates (e.g., tert-butyl carbamates) via TLC or FTIR to ensure consistent reactivity .
- Scale-Up Protocols : Use flow chemistry for thiazole cyclization to minimize side products during large-scale synthesis .
Methodological Best Practices
Q. What in vitro models are optimal for studying this compound’s effects on cytoskeletal dynamics?
Q. How should researchers validate off-target effects in kinase profiling studies?
- Kinome-Wide Screening : Use PamGene® kinase arrays to assess selectivity across 300+ kinases.
- Counter-Screens : Test against structurally related kinases (e.g., PKA, PKC) to rule out cross-reactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
